![molecular formula C19H15N5O3S B2689898 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358707-40-0](/img/structure/B2689898.png)
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a benzodioxin moiety and a triazoloquinoxaline structure. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and acetamides under controlled conditions to yield the target compound. The synthetic pathway has been optimized to ensure high yield and purity of the final product .
2.1 Antitumor Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antitumor properties. For instance, compounds with similar structural features have shown potent inhibitory effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
2.2 Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential against several targets:
- Acetylcholinesterase (AChE) : Important in neurodegenerative diseases like Alzheimer's.
- α-glucosidase : Relevant for type 2 diabetes management.
In vitro studies demonstrated that some derivatives exhibited promising IC50 values against these enzymes, suggesting potential therapeutic applications .
3.1 In Vitro Studies
A series of in vitro assays were conducted to assess the biological activity of this compound:
These results indicate that the compound has a strong potential for further development as an enzyme inhibitor.
3.2 Antiproliferative Effects
In cell viability assays, this compound showed marked antiproliferative effects on tumor cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 18.5 | Significant inhibition |
MCF-7 (Breast) | 22.0 | Moderate inhibition |
The results suggest that this compound may serve as a lead candidate in developing new anticancer therapies .
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an enzyme inhibitor and antiproliferative agent highlights its relevance in pharmacological research aimed at treating various diseases including cancer and metabolic disorders.
科学的研究の応用
Synthesis and Structural Insights
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves multiple steps including the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide and acetamide moieties. The structural complexity of this compound allows for interactions with multiple biological targets.
Antimicrobial Properties
Quinoxaline derivatives have shown significant antimicrobial activity. Studies indicate that compounds similar to this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of quinoxaline derivatives is notable. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For example, compounds designed to target PARP-1 and EGFR pathways have shown enhanced cytotoxicity against breast cancer cell lines such as MDA-MB-231 . The structure-activity relationship indicates that modifications in the substituents can significantly influence their anticancer efficacy.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. Compounds derived from this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases .
Treatment of Diabetes
The enzyme inhibitory potential of this compound has been explored in the context of Type 2 diabetes mellitus (T2DM). In vitro studies have indicated that it can inhibit enzymes like alpha-glucosidase and acetylcholinesterase which are crucial in glucose metabolism . This positions it as a candidate for further development into antidiabetic agents.
Neuroprotective Effects
Research indicates that quinoxaline derivatives may possess neuroprotective properties relevant for neurodegenerative diseases such as Alzheimer’s disease (AD). By inhibiting acetylcholinesterase activity, these compounds could help improve cognitive function .
Case Studies and Research Findings
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-17(21-12-5-6-15-16(9-12)27-8-7-26-15)10-28-19-18-23-20-11-24(18)14-4-2-1-3-13(14)22-19/h1-6,9,11H,7-8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHHAJMBMHSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。